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Compound of Interest

Compound Name: SKF 104976

Cat. No.: B1681005 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in overcoming

resistance to SKF 104976 in fungal strains. As SKF 104976 is a potent inhibitor of lanosterol

14α-demethylase (14α-DM), this guidance draws parallels from and includes extensive data on

resistance mechanisms to azole antifungals, which target the same enzyme.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SKF 104976?

A1: SKF 104976 is a potent inhibitor of the fungal enzyme lanosterol 14α-demethylase, which

is encoded by the ERG11 gene (also known as CYP51A in some fungi). This enzyme is a

critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule

for the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this

enzyme, SKF 104976 disrupts ergosterol production, leading to the accumulation of toxic sterol

intermediates and ultimately inhibiting fungal growth.

Q2: My fungal strain has developed resistance to SKF 104976. What are the likely resistance

mechanisms?

A2: Resistance to inhibitors of lanosterol 14α-demethylase, such as SKF 104976 and azoles, is

well-documented and typically involves one or more of the following mechanisms:
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Target site modification: Point mutations in the ERG11 gene can alter the structure of the

lanosterol 14α-demethylase enzyme, reducing the binding affinity of SKF 104976.

Overexpression of the target enzyme: Increased expression of the ERG11 gene leads to

higher intracellular concentrations of the target enzyme, requiring a higher concentration of

the inhibitor to achieve a therapeutic effect.

Increased drug efflux: Upregulation of genes encoding efflux pumps, primarily from the ATP-

binding cassette (ABC) transporter superfamily (e.g., CDR1, CDR2) and the Major Facilitator

Superfamily (MFS) (e.g., MDR1), can actively transport SKF 104976 out of the fungal cell,

reducing its intracellular concentration.[1]

Alterations in the ergosterol biosynthesis pathway: Mutations in other genes within the

ergosterol biosynthesis pathway can lead to a metabolic bypass, allowing the fungus to

survive despite the inhibition of lanosterol 14α-demethylase.

Q3: How can I experimentally confirm the mechanism of resistance in my fungal strain?

A3: A combination of molecular and cellular assays can elucidate the resistance mechanism:

Sequence the ERG11 gene: This will identify any point mutations that may alter the drug

target.

Quantify gene expression: Use Reverse Transcription-quantitative PCR (RT-qPCR) to

measure the expression levels of ERG11, CDR1, CDR2, and MDR1. A significant increase in

the expression of these genes in the resistant strain compared to a susceptible parent strain

is indicative of target overexpression or increased efflux.

Perform an efflux pump activity assay: Use a fluorescent substrate like Rhodamine 6G to

functionally assess the activity of efflux pumps. Increased efflux of the dye in the resistant

strain suggests a role for efflux pumps in the resistance phenotype.

Troubleshooting Guides
Issue 1: Increased Minimum Inhibitory Concentration
(MIC) of SKF 104976
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Possible Cause 1: Upregulation of ERG11 expression.

Troubleshooting Steps:

Perform RT-qPCR to compare the expression level of ERG11 in your resistant strain to a

susceptible control strain.

An increase of 2-fold or higher in ERG11 expression is a strong indicator of this resistance

mechanism.[2]

Possible Cause 2: Mutations in the ERG11 gene.

Troubleshooting Steps:

Extract genomic DNA from your resistant strain.

Amplify the ERG11 gene using PCR.

Sequence the PCR product and compare the sequence to that of a susceptible reference

strain to identify any mutations.

Possible Cause 3: Overexpression of efflux pumps.

Troubleshooting Steps:

Perform RT-qPCR to quantify the expression of major efflux pump genes (CDR1, CDR2,

MDR1).

Conduct a Rhodamine 6G efflux assay to functionally confirm increased pump activity.

Issue 2: How to Overcome Observed Resistance
Strategy 1: Combination Therapy.

Rationale: Combining SKF 104976 with another antifungal agent that has a different

mechanism of action can create a synergistic effect and overcome resistance.

Experimental Approach:
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Perform a checkerboard microdilution assay to test the efficacy of SKF 104976 in

combination with other antifungals such as echinocandins (e.g., caspofungin) or polyenes

(e.g., amphotericin B).

Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the

combination is synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1.0), indifferent (1.0 < FICI ≤

4.0), or antagonistic (FICI > 4.0).[3][4]

Strategy 2: Inhibition of Resistance Mechanisms.

Rationale: Use of a non-antifungal compound that specifically inhibits a resistance

mechanism can restore the activity of SKF 104976.

Experimental Approach:

If resistance is due to efflux pump overexpression, test SKF 104976 in combination with

known efflux pump inhibitors.

If resistance involves stress response pathways, consider combining SKF 104976 with

inhibitors of signaling molecules like calcineurin (e.g., tacrolimus or cyclosporine A).[5]

Data Presentation
Table 1: Clinical Breakpoints for Fluconazole against Candida Species (CLSI M27-A3)

Candida Species
Susceptible (S)
(µg/mL)

Susceptible-Dose
Dependent (SDD)
(µg/mL)

Resistant (R)
(µg/mL)

C. albicans ≤ 2 4 ≥ 8

C. tropicalis ≤ 2 4 ≥ 8

C. parapsilosis ≤ 2 4 ≥ 8

C. glabrata - ≤ 32 ≥ 64

Data from the Clinical and Laboratory Standards Institute (CLSI). These breakpoints for

fluconazole, an azole, can serve as a reference for interpreting MIC data for other lanosterol
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14α-demethylase inhibitors.[1]

Table 2: Example of Gene Expression Changes in Azole-Resistant Candida albicans

Gene
Fold Change in Resistant
Isolate vs. Susceptible
Isolate

Implied Resistance
Mechanism

ERG11 2 to 5-fold increase Target Overexpression

CDR1 > 2-fold increase
Efflux Pump Overexpression

(ABC Transporter)

CDR2 > 2-fold increase
Efflux Pump Overexpression

(ABC Transporter)

MDR1 > 2-fold increase
Efflux Pump Overexpression

(MFS Transporter)

This table presents typical fold changes observed in resistant clinical isolates. Actual values

may vary between strains.[2][6]

Table 3: Example of Synergistic Activity of an Azole (Voriconazole) with an Echinocandin

(Micafungin) against Azole-Resistant C. auris

Antifungal Combination FICI Range Interpretation

Voriconazole + Micafungin 0.15 - 0.5 Synergy

FICI (Fractional Inhibitory Concentration Index) values ≤ 0.5 indicate a synergistic interaction.

[7]

Experimental Protocols
Protocol 1: RT-qPCR for Gene Expression Analysis

RNA Extraction:

Culture susceptible and resistant fungal strains to mid-log phase.
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Harvest cells and extract total RNA using a commercially available kit (e.g., RiboPure™-

Yeast Kit) or a standard hot phenol method.

Treat RNA with DNase I to remove any contaminating genomic DNA.

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.[8][9]

cDNA Synthesis:

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit

with oligo(dT) or random primers.[10]

qPCR:

Perform qPCR using a SYBR Green or probe-based master mix.

Use primers specific for your target genes (ERG11, CDR1, CDR2, MDR1) and a reference

gene (e.g., ACT1).

Run the reaction on a real-time PCR instrument.[11]

Data Analysis:

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the

expression of the target genes to the reference gene and comparing the resistant strain to

the susceptible strain.[8]

Protocol 2: ERG11 Gene Sequencing
Genomic DNA Extraction:

Culture the fungal strain and extract genomic DNA using a suitable kit or protocol.

PCR Amplification:

Design primers to amplify the entire coding sequence of the ERG11 gene.

Perform PCR to amplify the ERG11 gene from the extracted genomic DNA.[12]
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PCR Product Purification:

Run the PCR product on an agarose gel to confirm the correct size and purity.

Purify the PCR product from the gel or directly from the PCR reaction using a purification

kit.[13]

Sanger Sequencing:

Send the purified PCR product for Sanger sequencing using the amplification primers.

Sequence Analysis:

Align the obtained sequence with the ERG11 sequence from a susceptible reference

strain to identify any nucleotide changes and corresponding amino acid substitutions.

Protocol 3: Rhodamine 6G (R6G) Efflux Assay
Cell Preparation:

Grow fungal cells to mid-log phase.

Wash the cells with PBS and resuspend them in glucose-free PBS to de-energize them.

Incubate for 1-2 hours at 30°C.

R6G Loading:

Add Rhodamine 6G to the de-energized cell suspension to a final concentration of 10 µM

and incubate for 30-60 minutes.

Efflux Measurement:

Wash the cells to remove extracellular R6G and resuspend them in PBS.

Initiate efflux by adding glucose to a final concentration of 2%.

Take aliquots of the supernatant at various time points (e.g., 0, 5, 10, 20, 30 minutes).
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Measure the fluorescence of the supernatant (excitation ~525 nm, emission ~555 nm).

An increased rate of R6G efflux in the resistant strain compared to the susceptible strain

indicates higher efflux pump activity.[14][15][16]

Protocol 4: Checkerboard Microdilution Assay
Preparation:

Prepare two-fold serial dilutions of SKF 104976 and the second antifungal agent in a 96-

well microtiter plate. The dilutions of SKF 104976 are made horizontally, and the dilutions

of the second drug are made vertically.

Inoculation:

Prepare a standardized fungal inoculum according to CLSI guidelines.

Add the inoculum to each well of the microtiter plate.

Incubation:

Incubate the plate at 35°C for 24-48 hours.

Reading and FICI Calculation:

Determine the MIC of each drug alone and in combination. The MIC is the lowest

concentration that inhibits visible fungal growth.

Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC

of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpret the FICI as described in Strategy 1.[17][18][19]
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Caption: Ergosterol biosynthesis pathway and the target of SKF 104976.
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Caption: Major mechanisms of resistance to lanosterol 14α-demethylase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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